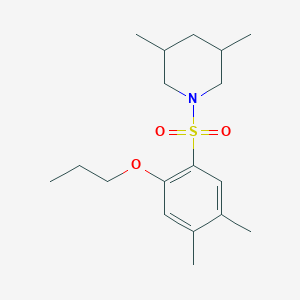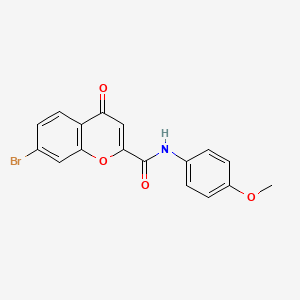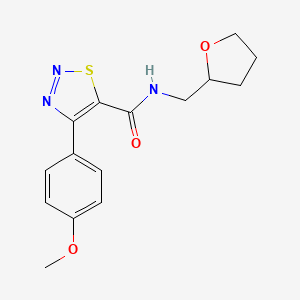
1-(4,5-Dimethyl-2-propoxybenzenesulfonyl)-3,5-dimethylpiperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4,5-Dimethyl-2-propoxybenzenesulfonyl)-3,5-dimethylpiperidine is a complex organic compound characterized by its unique chemical structure
Métodos De Preparación
The synthesis of 1-(4,5-Dimethyl-2-propoxybenzenesulfonyl)-3,5-dimethylpiperidine involves several steps, starting with the preparation of the core piperidine structure. The synthetic route typically includes the following steps:
Formation of the Piperidine Core: The piperidine core is synthesized through a series of reactions involving the cyclization of appropriate precursors.
Introduction of the Dimethyl Groups: The dimethyl groups are introduced via alkylation reactions using suitable alkylating agents.
Attachment of the Propoxybenzenesulfonyl Group: The propoxybenzenesulfonyl group is attached through a sulfonylation reaction, where a sulfonyl chloride derivative reacts with the piperidine core under controlled conditions.
Industrial production methods for this compound may involve optimization of reaction conditions to maximize yield and purity, including the use of catalysts and specific solvents to facilitate the reactions.
Análisis De Reacciones Químicas
1-(4,5-Dimethyl-2-propoxybenzenesulfonyl)-3,5-dimethylpiperidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents, temperature control, and the use of catalysts to enhance reaction rates. Major products formed from these reactions depend on the specific reagents and conditions employed.
Aplicaciones Científicas De Investigación
1-(4,5-Dimethyl-2-propoxybenzenesulfonyl)-3,5-dimethylpiperidine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, serving as an intermediate in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with biological macromolecules and its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a lead compound in drug discovery and development.
Industry: The compound is utilized in the development of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-(4,5-Dimethyl-2-propoxybenzenesulfonyl)-3,5-dimethylpiperidine involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and leading to downstream effects on cellular processes. Detailed studies are required to elucidate the precise molecular targets and pathways involved.
Comparación Con Compuestos Similares
1-(4,5-Dimethyl-2-propoxybenzenesulfonyl)-3,5-dimethylpiperidine can be compared with other similar compounds, such as:
1-(4,5-Dimethyl-2-propoxybenzenesulfonyl)-4-phenylpiperazine: This compound shares a similar core structure but differs in the substitution pattern, leading to distinct chemical and biological properties.
1-(4,5-Dimethyl-2-propoxybenzenesulfonyl)-1H-pyrazole: This compound has a pyrazole ring instead of a piperidine ring, resulting in different reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties, which distinguish it from other related compounds.
Propiedades
Fórmula molecular |
C18H29NO3S |
|---|---|
Peso molecular |
339.5 g/mol |
Nombre IUPAC |
1-(4,5-dimethyl-2-propoxyphenyl)sulfonyl-3,5-dimethylpiperidine |
InChI |
InChI=1S/C18H29NO3S/c1-6-7-22-17-9-15(4)16(5)10-18(17)23(20,21)19-11-13(2)8-14(3)12-19/h9-10,13-14H,6-8,11-12H2,1-5H3 |
Clave InChI |
DNCVIKGHVBOFBT-UHFFFAOYSA-N |
SMILES canónico |
CCCOC1=C(C=C(C(=C1)C)C)S(=O)(=O)N2CC(CC(C2)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(3-chloro-4-methoxyphenyl)-6-methyl-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B15107183.png)
![2-[2-(3-methoxyphenyl)-1,3-thiazol-4-yl]-N-[(2E)-5-(2-methylpropyl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide](/img/structure/B15107199.png)
![2-chloro-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl 6-[(tert-butoxycarbonyl)amino]hexanoate](/img/structure/B15107206.png)
amine](/img/structure/B15107212.png)

![2-(3,4-dihydroisoquinolin-2(1H)-yl)-3-{(Z)-[3-(4-fluorobenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B15107225.png)
![N-[(2Z)-4-{3-[(2,6-dimethylmorpholin-4-yl)sulfonyl]phenyl}-3-[2-(morpholin-4-yl)ethyl]-1,3-thiazol-2(3H)-ylidene]aniline](/img/structure/B15107231.png)
![2-phenyl-N-(6-phenylimidazo[2,1-b][1,3]thiazol-5-yl)acetamide](/img/structure/B15107238.png)

![(2E)-3-(1,3-benzodioxol-5-yl)-1-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)prop-2-en-1-one](/img/structure/B15107257.png)
![4-({3-[(5Z)-2,4-dioxo-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]propanoyl}amino)-2-hydroxybenzoic acid](/img/structure/B15107266.png)
![1-({[1,1'-Biphenyl]-4-yl}methyl)-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine](/img/structure/B15107278.png)

![8-methoxy-4-methyl-6-oxo-6H-benzo[c]chromen-3-yl 4-[(tert-butoxycarbonyl)amino]butanoate](/img/structure/B15107294.png)
